2-Methylthiazolo[4,5-c]quinoline 2-Methylthiazolo[4,5-c]quinoline
Brand Name: Vulcanchem
CAS No.: 109543-49-9
VCID: VC14248354
InChI: InChI=1S/C11H8N2S/c1-7-13-10-6-12-9-5-3-2-4-8(9)11(10)14-7/h2-6H,1H3
SMILES:
Molecular Formula: C11H8N2S
Molecular Weight: 200.26 g/mol

2-Methylthiazolo[4,5-c]quinoline

CAS No.: 109543-49-9

Cat. No.: VC14248354

Molecular Formula: C11H8N2S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

2-Methylthiazolo[4,5-c]quinoline - 109543-49-9

Specification

CAS No. 109543-49-9
Molecular Formula C11H8N2S
Molecular Weight 200.26 g/mol
IUPAC Name 2-methyl-[1,3]thiazolo[4,5-c]quinoline
Standard InChI InChI=1S/C11H8N2S/c1-7-13-10-6-12-9-5-3-2-4-8(9)11(10)14-7/h2-6H,1H3
Standard InChI Key WJDUOAAAWXDSHV-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(S1)C3=CC=CC=C3N=C2

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular formula of 2-methylthiazolo[4,5-c]quinoline is C₁₁H₈N₂S, with a molecular weight of 200.26 g/mol . The compound features a planar fused-ring system: a quinoline backbone (a benzene ring fused to a pyridine ring) linked to a thiazole ring (a five-membered ring containing nitrogen and sulfur). The methyl group at C2 enhances lipophilicity, reflected in a logP value of 3.0, suggesting moderate solubility in organic solvents .

Spectroscopic Identification

Key spectroscopic data include:

  • IR: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-S vibration) .

  • ¹H NMR: A singlet at δ 2.53 ppm for the methyl group and aromatic proton signals between δ 7.61–8.71 ppm .

  • Mass spectrometry: A molecular ion peak at m/z 200.04 (M⁺) .

Synthesis and Derivatives

Synthetic Routes

The synthesis of 2-methylthiazolo[4,5-c]quinoline typically involves cyclization reactions. A common method (Scheme 1) starts with 3-aminoquinoline-4-thiol:

  • Acylation: Treatment with acetic anhydride in acetic acid yields the thiazole ring .

  • Oxidation: Reaction with 3-chloroperoxybenzoic acid forms the N-oxide intermediate .

  • Amination: Tosylation followed by ammonium hydroxide treatment introduces the C4-amine group .

Key Derivatives

DerivativeModification SiteBiological ActivityReference
2-Methylthiazolo[4,5-c]quinolin-4-amineC4TLR8 agonism (EC₅₀ = 1.32 μM)
Hydrochloride saltC4-amineEnhanced solubility
N-Acylated analogsC4Retained TLR8 activity

Pharmacological Activities

Immunomodulatory Effects

2-Methylthiazolo[4,5-c]quinoline derivatives are potent TLR8 agonists, inducing robust production of pro-inflammatory cytokines (e.g., TNF-α, IL-12) and interferon-α (IFN-α) . Structure-activity relationship (SAR) studies reveal:

  • C2 alkyl chain: Butyl groups maximize TLR8 potency (EC₅₀ = 0.41 μM) .

  • C8 modifications: Most substituents (e.g., halogens, methyl) abolish activity .

  • N-Acylation: Short acyl chains (e.g., propionyl) retain TLR8 selectivity .

Antimicrobial and Anti-Inflammatory Properties

  • Antimicrobial: MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli .

  • COX inhibition: IC₅₀ = 10.56 μM for COX-1 and 9.67 μM for COX-2 .

Applications in Drug Development

Vaccine Adjuvants

TLR8 agonists enhance adaptive immunity by activating dendritic cells, making 2-methylthiazolo[4,5-c]quinoline a candidate for neonatal vaccine adjuvants . Preclinical studies show synergistic effects with antigens like tetanus toxoid .

Oncology Therapeutics

Derivatives are being evaluated in combination therapies:

  • Checkpoint inhibitors: Synergy with anti-PD-1 antibodies in melanoma models .

  • Chemosensitizers: Reversal of multidrug resistance in leukemia cells .

Comparative Analysis with Analogous Compounds

CompoundStructureKey DifferencesActivity Profile
ImidazoquinolinesImidazole fused to quinolineLower TLR8 selectivityFDA-approved for warts
Thiazolo[5,4-c]quinolinesThiazole at C5Reduced COX inhibitionAntimalarial lead candidates
BenzothiazolesSingle thiazole ringLimited immunomodulatory effectsAntimicrobial agents

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